molecular formula C15H9FO4 B025920 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid CAS No. 372941-51-0

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid

Cat. No. B025920
M. Wt: 272.23 g/mol
InChI Key: IGEKIFWYHHOBIB-UHFFFAOYSA-N
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Description

The compound “4-Fluorophenylboronic acid” is a chemical that has been used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .


Synthesis Analysis

A cluster of novel organotin (IV) complexes with the formulas [Me3Sn (O2CCH2SeC6H4F-p)]n (1), [(Me2Sn)4 (μ3-O)2 (O2CCH2SeC6H4F-p)4] (2), [n-Bu3Sn (O2CCH2SeC6H4F-p)]n (3) and [n-Bu2Sn (O2CCH2SeC6H4F-p)2] (4) were designed, synthesized, and characterized .


Molecular Structure Analysis

The molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (C15H10BrFO) was successfully synthesized and crystallized in the monoclinic system of P21/c space group .


Chemical Reactions Analysis

4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Physical And Chemical Properties Analysis

The compound “4-Fluorophenylboronic acid” has a molecular weight of 139.92 g/mol, and it forms a powder with a melting point of 262-265 °C (lit.) .

Scientific Research Applications

Application in Medicinal Chemistry

Summary of the Application

4-Fluorophenylboronic acid is a compound that is often used in medicinal chemistry . It has a molecular weight of 139.92 g/mol .

Methods of Application

This compound is typically used in the synthesis of various pharmaceuticals . The specific methods of application can vary widely depending on the particular synthesis being performed.

Results or Outcomes

The outcomes of using 4-Fluorophenylboronic acid in medicinal chemistry are diverse, as it can contribute to the synthesis of a wide range of pharmaceuticals .

Application in the Synthesis of Pyrrole Derivatives

Summary of the Application

A derivative of 4-fluoroaniline, specifically 4- ( (4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB), has been used in the synthesis of pyrrole derivatives .

Methods of Application

The synthesis involved a three-component one pot reaction of 1-(4-fluorophenyl)-2-(tetrahydropyrimidin-2(1 H)-ylidene)ethanone 98, 1 H-indole and 1-(4-fluorophenyl)-2,2-dihydroxyethanone 99 .

Results or Outcomes

The result of this synthesis was the production of highly functionalized bicyclic pyrrole derivatives .

Application in Biological Research

Summary of the Application

Indole derivatives, which share a similar structure with “1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid”, have been found to possess various biological activities .

Methods of Application

These compounds are typically used in biological research, where they are tested for various activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Results or Outcomes

The outcomes of using indole derivatives in biological research are diverse, as these compounds have shown a wide range of biological activities .

Application in the Synthesis of Biologically Active Terphenyls

Summary of the Application

4-Fluorophenylboronic acid has been used in the synthesis of novel biologically active terphenyls .

Methods of Application

This compound is typically used in chemical reactions to synthesize terphenyls .

Results or Outcomes

The result of this synthesis is the production of novel biologically active terphenyls .

Application in Multistimuli-Responsive Materials

Summary of the Application

A guest molecule, 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4’-bipyridinium dichloride (FOV·Cl2), which shares a similar structure with “1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid”, has been used in the design and synthesis of multistimuli-responsive materials .

Methods of Application

This compound is typically used in the synthesis of these materials .

Results or Outcomes

The result of this synthesis is the production of multistimuli-responsive materials, which are highly desirable due to their convenient controllability and potential applications in smart window, sensor, and bionic manufacturing .

Application in Nonlinear Optical Materials

Summary of the Application

A fluorinated chalcone, specifically (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been synthesized and studied as a promising nonlinear optical material .

Methods of Application

The compound was synthesized and crystallized by a slow evaporation technique.

Results or Outcomes

The study found that the chalcone crystal can be considered as a nonlinear optical material. The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10^-22 m^2 V^-2, higher than those obtained from a few similar types of molecule .

Safety And Hazards

The compound “4-Fluorophenylboronic acid” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO4/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEKIFWYHHOBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)O)C(=O)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433170
Record name 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid

CAS RN

372941-51-0
Record name 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Zink (38 g, 0.58 mol) was suspended in acetic acid (400 mL). The mixture was heated to 60° C. 2,4-dicarboxy-4′-fluoro-benzophenone (21 g, 0.075 mol) was added in portions of 5 grams. After addition, the reaction mixture was heated at reflux temperature for two hours. The suspension was filtered while it was still hot. The filtrate was added to ice-water (1 kg) and the title compound was isolated by filtration. Yield 17.8 g (90%). 1H NMR (d6-DMSO): δ 6.84 (s, 1H), 7.17 (t, 2H), 7.43 (dd, 2H), 7.59 (d, 1H), 8.31 (d, 1H), 8.35 (s, 1H).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

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